2-propyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide
Description
2-Propyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide is a synthetic small molecule characterized by a pentanamide backbone substituted with a 2-propyl group and an N-linked ethylsulfonyl-piperazine-pyridinyl moiety. The compound integrates a pyridin-2-ylpiperazine group connected via a sulfonylethyl linker to a branched pentanamide chain. While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with strategies for enhancing blood-brain barrier penetration and receptor affinity through sulfonyl and piperazine functionalities.
Properties
IUPAC Name |
2-propyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O3S/c1-3-7-17(8-4-2)19(24)21-11-16-27(25,26)23-14-12-22(13-15-23)18-9-5-6-10-20-18/h5-6,9-10,17H,3-4,7-8,11-16H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVKBAVBBZIRSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1. Structural Comparison of Piperazine-Based Analogues
Sulfonamide-Containing Derivatives
The compound 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (C₂₄H₂₃N₅O₅S) from shares a sulfonamide group and pyridinyl motif with the target compound but incorporates a dioxoisoindolinyl-pentanamide core . This structural variation may influence binding kinetics; the target’s ethylsulfonyl-piperazine linker could provide greater conformational flexibility compared to the rigid phenylsulfamoyl group in ’s compound. Additionally, the target’s pyridin-2-ylpiperazine moiety may enhance selectivity for specific receptors over the pyrimidin-2-yl analogues described in .
Table 2. Comparison with Sulfonamide Derivatives
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